dl-α-Prodine is classified as an opioid analgesic. Opioids are substances that act on the opioid receptors in the brain to produce effects similar to morphine, including pain relief and euphoria. dl-α-Prodine's chemical structure allows it to interact with these receptors, making it relevant in both medicinal chemistry and pharmacology.
The synthesis of dl-α-Prodine typically involves several steps, starting from simple organic precursors. One common method includes the following:
These methods are well-documented in synthetic organic chemistry literature and have been validated for their effectiveness in producing high yields of the desired compound.
dl-α-Prodine can undergo various chemical reactions typical of amines and ketones:
These reactions are essential for exploring modifications that could enhance the pharmacological profile of dl-α-Prodine.
The mechanism of action for dl-α-Prodine primarily involves its interaction with opioid receptors, specifically the mu-opioid receptor. Upon binding, it triggers a series of intracellular events leading to:
Understanding these mechanisms is crucial for developing safer analgesics with fewer side effects.
dl-α-Prodine exhibits several notable physical properties:
These properties influence its formulation in pharmaceutical applications and its behavior in biological systems.
dl-α-Prodine has several applications in scientific research and medicine:
The ongoing research into dl-α-Prodine underscores its significance in both therapeutic contexts and synthetic organic chemistry.
dl-α-Prodine, systematically named rac-1,3-dimethyl-4-phenyl-4-propionoxypiperidine, is a synthetic opioid analgesic belonging to the 4-phenylpiperidine class. Its molecular formula is C₁₆H₂₃NO₂, with a molar mass of 261.36 g/mol. The "dl" prefix denotes the racemic mixture of dextrorotatory (+) and levorotatory (–) enantiomers, while "α" distinguishes it from the isomeric β-prodine, which possesses a trans-configuration at the C3 and C4 positions of the piperidine ring. The piperidine core adopts a chair conformation, with equatorial positioning of the phenyl ring, N-methyl group, and C3-methyl substituent. The propionyloxy group at C4 occupies an axial orientation, a critical feature for opioid receptor engagement [4] [5].
Table 1: Structural Features of dl-α-Prodine
Feature | Description |
---|---|
IUPAC Name | (1,3-Dimethyl-4-phenylpiperidin-4-yl) propanoate |
Stereochemistry | Racemic mixture (dl); α-configuration (cis-relationship of C3-Me/C4-OCOR) |
Piperidine Conformation | Chair form |
Key Substituent Positions | Phenyl (C4, equatorial); Propionyloxy (C4, axial); N-Me (equatorial) |
CAS Registry | 77-20-3 (α-form) |
Structurally, dl-α-Prodine shares homology with meperidine (pethidine) but differs through methyl substitution at C3 and esterification at C4. X-ray crystallography confirms its configuration closely aligns with potent analgesics like ketobemidone, particularly in the meta-hydroxyphenyl analog where an intramolecular hydrogen bond (2.79 Å) stabilizes the N1–O1 interaction [4].
dl-α-Prodine was developed in Germany during the late 1940s as part of post-war analgesic research seeking alternatives to morphine. It emerged alongside β-prodine, with both isomers patented in 1950 (US Patent 2498433). Alphaprodine (the resolved α-isomer) was commercialized under trade names Prisilidine and Nisentil, while betaprodine, though 5-fold more potent, faced limited clinical use due to rapid metabolism [5]. Initial pharmacological studies in the 1950s–1960s demonstrated alphaprodine's rapid onset (5–10 minutes) and short duration (1–2 hours), making it ideal for obstetric and dental procedures. Its subcutaneous efficacy was 97% of morphine, though oral bioavailability remained low [5]. Clinically, 40–60 mg of alphaprodine equated to 10 mg of subcutaneous morphine, positioning it as a preferred agent for short-duration analgesia. By the 1980s, its use declined due to respiratory depression risks and the advent of fentanyl analogs [5] [8].
dl-α-Prodine primarily exerts analgesia via µ-opioid receptor (MOR) agonism, modulating pain pathways through Gᵢ-protein-coupled inhibition of adenylate cyclase. This reduces presynaptic Ca²⁺ influx (suppressing excitatory neurotransmitter release) and enhances postsynaptic K⁺ efflux (hyperpolarizing neurons). Unlike meperidine, it lacks neurotoxic metabolites like normeperidine, enhancing its safety profile for high-dose research [5] [6].
Table 2: Pharmacodynamic Profile of α-Prodine Enantiomers
Parameter | Levorotatory (–) Isomer | Dextrorotatory (+) Isomer |
---|---|---|
MOR Affinity | High | Moderate |
Analgesic Potency* | 5× morphine | 2× morphine |
Receptor Selectivity | MOR > KOR | MOR ≈ DOR |
Subcutaneous route in rodent models |
Structure-activity relationship (SAR) studies reveal that:
dl-α-Prodine’s racemic nature provided early insights into enantioselective opioid pharmacology. Resolution studies showed the (–)-enantiomer drives MOR affinity, while the (+)-form contributes to serotonin receptor interactions, later linked to serotonergic risks in analogs like tramadol [6] [10]. Its scaffold also inspired prodine-like analgesics such as proheptazine (DL-α-1,3-dimethyl-4-phenyl-4-propionoxyazacycloheptane), which exhibited enhanced duration in 1964 studies [1].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0